Dobutamine Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1978 and is indicated for congestive heart failure and has 1 investigational indication.

See also: Dobutamine (has active moiety); Dobutamine Tartrate (related); Dobutamine Lactobionate (related).

Properties

IUPAC Name |

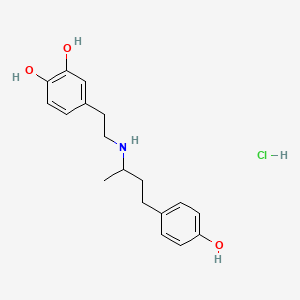

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKADKWNRWCIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964383 | |

| Record name | DL-Dobutamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49745-95-1, 52663-81-7 | |

| Record name | Dobutamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49745-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dobutamine hydrochloride [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049745951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dobutamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Dobutamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-[[3-(p-hydroxyphenyl)-1-methylpropyl]amino]ethyl]pyrocatechol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOBUTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WR771DJXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dobutamine Hydrochloride on Beta-1 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dobutamine (B195870) hydrochloride is a synthetic catecholamine renowned for its potent inotropic effects, rendering it a cornerstone in the management of acute heart failure and cardiogenic shock. Its therapeutic efficacy is primarily attributed to its selective agonist activity at the beta-1 (β1) adrenergic receptors located in the cardiac myocytes. This technical guide provides a comprehensive exploration of the molecular and cellular mechanisms underpinning dobutamine's action on β1-adrenergic receptors. It delves into its receptor selectivity, the intricacies of its downstream signaling pathways, and the stereospecific contributions of its enantiomers. Furthermore, this document outlines the detailed experimental protocols employed to elucidate these mechanisms and presents key quantitative data in a structured format to facilitate comparative analysis.

Introduction

Dobutamine is a direct-acting inotropic agent that primarily stimulates the β-adrenoceptors of the heart, leading to a significant increase in myocardial contractility and stroke volume, which in turn enhances cardiac output.[1] Unlike other catecholamines, it produces comparatively mild chronotropic, hypertensive, and arrhythmogenic effects.[1] A key characteristic of dobutamine is its existence as a racemic mixture of two stereoisomers, the (+) and (-) enantiomers, which possess distinct pharmacological profiles at various adrenergic receptors.[2][3] This guide will focus on the predominant mechanism of action responsible for its clinical utility: the agonism of β1-adrenergic receptors.

Receptor Selectivity and Binding Affinity

Dobutamine exhibits a notable selectivity for β1-adrenergic receptors over β2- and α-adrenergic receptors.[4][5] This selectivity is a crucial aspect of its pharmacological profile, contributing to its desirable therapeutic effects. The bulky aryl alkyl substituent group on the amine nitrogen of its phenylethanolamine backbone sterically hinders its interaction with the binding sites on β2 and α receptors, thereby conferring its high β1 selectivity.[2]

Quantitative Analysis of Receptor Binding

The affinity of dobutamine for various adrenergic receptor subtypes has been quantified through radioligand binding assays. These studies typically involve the use of radiolabeled ligands that specifically bind to adrenergic receptors and measuring the displacement of these ligands by dobutamine. The dissociation constant (Kd) is a measure of the affinity of a ligand for a receptor, with a lower Kd value indicating a higher affinity.

Table 1: Dobutamine Dissociation Constants (Kd) for Adrenergic Receptor Subtypes

| Receptor Subtype | Tissue Source | Radioligand | Dobutamine Kd (μM) | Reference |

| Beta-1 (β1) | Rat Heart | [3H]dihydroalprenolol (DHA) | 2.5 | [4] |

| Turkey Erythrocyte | [3H]dihydroalprenolol (DHA) | 2.6 | [4] | |

| Beta-2 (β2) | Frog Heart | [3H]dihydroalprenolol (DHA) | 14.8 | [4] |

| Rat Lung | [3H]dihydroalprenolol (DHA) | 25.4 | [4] | |

| Alpha-1 (α1) | Rat Heart | [3H]prazosin | 0.09 | [4] |

| Rabbit Uterus | [3H]prazosin | 0.14 | [4] | |

| Alpha-2 (α2) | Human Platelet | [3H]dihydroergocryptine (DHE) | 9.3 | [4] |

| Rabbit Uterus | [3H]yohimbine | 5.7 | [4] |

Data presented in this table is a summary of findings from the cited literature.

In the absence of guanine (B1146940) nucleotides, dobutamine's competition for [3H]dihydroalprenolol binding in rat heart membranes reveals two distinct binding sites: a high-affinity state (Kd = 0.5 μM) and a low-affinity state (Kd = 5.2 μM).[5] The presence of guanine nucleotides abolishes the high-affinity state, a characteristic feature of agonist binding to G protein-coupled receptors.[5]

Stereoselectivity of Dobutamine Enantiomers

Dobutamine is administered as a racemic mixture, and its enantiomers have different effects on alpha and beta-adrenergic receptors.[6]

-

(+)-Dobutamine: This enantiomer is a potent β1 agonist and also acts as a competitive α1-receptor antagonist.[2] It possesses weak β2 agonist activity.[2]

-

(-)-Dobutamine: This enantiomer is a potent α1-adrenergic receptor agonist.[2][7]

The overall cardiovascular effects of racemic dobutamine are a result of the complex interplay of the activities of its two isomers.[8] The potent β1 agonism of the (+)-enantiomer is primarily responsible for the increase in cardiac contractility.[9]

Table 2: Functional Antagonism of Dobutamine Enantiomers at Alpha-1 Adrenoceptors

| Enantiomer | Parameter | Value | Tissue | Reference |

| (+)-Dobutamine | pA2 | 6.67 | Rabbit Papillary Muscle | [9] |

| (-)-Dobutamine | pA2 | 5.99 | Rabbit Papillary Muscle | [9] |

| (+)-Dobutamine | -log Ki | 6.43 | Rabbit Ventricular Myocardium | [9] |

| (-)-Dobutamine | -log Ki | 5.97 | Rabbit Ventricular Myocardium | [9] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. The Ki value is the inhibition constant for a drug.

Downstream Signaling Pathway

The binding of dobutamine to the β1-adrenergic receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events that culminate in an increased force of myocardial contraction (positive inotropy).[10]

-

G Protein Activation: Upon agonist binding, the β1-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs (stimulatory) protein.[10]

-

Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.[2][10]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][10]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA).[2][10]

-

Phosphorylation of Target Proteins: PKA then phosphorylates several key proteins involved in cardiac muscle contraction, including:

-

L-type Calcium Channels: Phosphorylation of these channels increases calcium influx into the cardiac myocytes, leading to a greater release of calcium from the sarcoplasmic reticulum.[2]

-

Phospholamban: Phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA), enhancing calcium reuptake into the sarcoplasmic reticulum during diastole, which contributes to improved relaxation (lusitropy).[10]

-

Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to calcium, facilitating faster relaxation.[10]

-

The net effect of this signaling cascade is a significant increase in myocardial contractility and a modest increase in heart rate.[2]

Experimental Protocols

The characterization of dobutamine's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This technique is the gold standard for quantifying receptor density and the affinity of ligands for a specific receptor.[6]

Objective: To determine the binding affinity (Kd) of dobutamine for β1-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cardiac tissue (e.g., from rat heart) is homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in β1-adrenergic receptors.[6]

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled antagonist with high affinity for β1-adrenergic receptors (e.g., [3H]dihydroalprenolol).

-

Competition: Increasing concentrations of unlabeled dobutamine are added to the incubation mixture to compete with the radioligand for binding to the receptors.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of dobutamine that inhibits 50% of the specific binding of the radioligand). The Kd for dobutamine can then be calculated using the Cheng-Prusoff equation.

Adenylate Cyclase Activity Assay

This assay measures the functional consequence of β1-adrenergic receptor activation by dobutamine.

Objective: To quantify the dobutamine-induced stimulation of adenylyl cyclase activity.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, a membrane fraction containing β1-adrenergic receptors and adenylyl cyclase is prepared.

-

Assay Reaction: The membranes are incubated in a reaction mixture containing ATP, Mg2+, a cAMP-regenerating system, and varying concentrations of dobutamine.

-

cAMP Measurement: The amount of cAMP produced during the reaction is quantified. This can be done using various methods, including radioimmunoassay (RIA) or more modern non-radioactive methods like enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays.[4]

-

Data Analysis: The adenylyl cyclase activity is expressed as the amount of cAMP produced per unit of time per milligram of protein. The concentration-response curve for dobutamine is then plotted to determine its potency (EC50) and efficacy (Emax).

Isolated Tissue/Organ Experiments

These experiments assess the physiological response to dobutamine in a more integrated system.

Objective: To measure the inotropic and chronotropic effects of dobutamine on isolated heart preparations (e.g., Langendorff-perfused heart or isolated papillary muscle).

Methodology:

-

Tissue Preparation: A heart or a specific cardiac muscle preparation is isolated from an animal model (e.g., guinea pig, rabbit) and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and oxygenated.

-

Drug Administration: Increasing concentrations of dobutamine are added to the organ bath.

-

Measurement of Contractile Force and Heart Rate: The force of contraction (inotropic effect) and the heart rate (chronotropic effect) are continuously recorded using force transducers and heart rate meters, respectively.

-

Data Analysis: Concentration-response curves are constructed to determine the potency and efficacy of dobutamine in producing its physiological effects.

Conclusion

Dobutamine hydrochloride's mechanism of action on β1-adrenergic receptors is a well-characterized process involving selective receptor binding, activation of the Gs protein-adenylyl cyclase signaling cascade, and subsequent PKA-mediated phosphorylation of key intracellular proteins. This intricate mechanism results in a potent positive inotropic effect, which is the basis for its clinical utility in treating cardiac decompensation. The stereospecific properties of its enantiomers contribute to its overall pharmacological profile. The experimental protocols detailed in this guide have been instrumental in elucidating these mechanisms and continue to be valuable tools in the research and development of novel cardiovascular drugs. A thorough understanding of dobutamine's mechanism of action is essential for its safe and effective use in clinical practice and for the development of future inotropic agents.

References

- 1. ChemiSCREEN™ beta2 Adrenergic Receptor Membrane Preparation [discoverx.com]

- 2. Cardiovascular and adenylate cyclase stimulating effects of colforsin daropate, a water-soluble forskolin derivative, compared with those of isoproterenol, dopamine and dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. litfl.com [litfl.com]

- 4. Effects of dobutamine and terbutaline on adenylate cyclase activity and cyclic AMP content in the renal pelvis of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

Dobutamine Hydrochloride molecular structure and activity relationship

An In-depth Guide to the Molecular Structure-Activity Relationship of Dobutamine (B195870) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dobutamine hydrochloride is a synthetic catecholamine renowned for its potent inotropic effects, making it a cornerstone in the management of acute heart failure and cardiogenic shock.[1][2][3][4] Developed through "intelligent drug design," its unique cardiovascular profile stems from a sophisticated interplay between its molecular structure and its interactions with adrenergic receptors.[5] Unlike endogenous catecholamines, this compound was specifically engineered to primarily increase myocardial contractility with comparatively mild effects on heart rate and systemic blood pressure.[2][3][6]

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of dobutamine, detailing its receptor selectivity, the distinct roles of its stereoisomers, its downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Molecular Structure

Dobutamine's chemical structure, (±)-4-[2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]ethyl]pyrocatechol hydrochloride, is central to its pharmacological activity.[4][7][8] Key structural features include:

-

A Catechol Nucleus: The benzene (B151609) ring with hydroxyl groups at the 3 and 4 positions is a hallmark of catecholamines and is essential for high-affinity binding to adrenergic receptors.

-

A Chiral Center: The presence of a chiral carbon in the N-substituent means dobutamine exists as two stereoisomers, (+)-dobutamine and (-)-dobutamine. The commercially available formulation is a racemic mixture of these two isomers.[5][9] This racemic nature is not an incidental property but is fundamental to its overall hemodynamic effect.

-

A Bulky N-Substituent: The large aromatic alkyl group attached to the amine nitrogen is the most critical feature for its receptor selectivity.[5][9] General catecholamine SAR dictates that the size of the N-substituent determines the relative affinity for α- and β-adrenergic receptors; larger groups favor β-receptor interaction.[10] Dobutamine's exceptionally large substituent confers a high degree of selectivity for the β1 receptor.[5]

Structure-Activity Relationship (SAR) and the Role of Stereoisomers

The clinical effects of dobutamine can only be understood by considering it as a combination of two distinct pharmacological agents: the (+) and (-) isomers.[5][9]

-

(+)-Dobutamine: This isomer is a potent, full agonist at β1-adrenergic receptors (approximately 10 times more potent than the (-) isomer) and a weak β2 agonist.[9] Crucially, it also functions as a competitive antagonist at α1-adrenergic receptors.[5][9]

-

(-)-Dobutamine: This isomer is primarily a potent partial agonist at α1-adrenergic receptors.[5][11] Its activity at β-receptors is significantly weaker than the (+) isomer.[9]

The Net Pharmacological Effect: When the racemic mixture is administered, these distinct activities combine to produce dobutamine's unique clinical profile. The α1-agonist effect of the (-) isomer (vasoconstriction) is effectively counteracted by the α1-antagonist effect of the (+) isomer (vasodilation).[3][5] This cancellation results in a minimal net effect on systemic vascular resistance and blood pressure at typical clinical doses.[3][6]

Consequently, the powerful β1-adrenergic agonism, primarily from the (+)-isomer, becomes the dominant effect.[5] This leads to a strong increase in myocardial contractility (positive inotropy) and stroke volume, which in turn boosts cardiac output.[10][12] The chronotropic (heart rate) effects are less pronounced compared to non-selective β-agonists like isoproterenol.[2][9]

Quantitative Data: Receptor Binding Affinity

The selectivity of dobutamine for different adrenergic receptor subtypes has been quantified using radioligand binding assays. These studies confirm its preference for β1 and α1 receptors over their β2 and α2 counterparts.

| Receptor Subtype | Tissue Source | Radioligand Used | Dobutamine K D (μM) | Reference |

| β1 | Rat Heart | [3H]dihydroalprenolol | 2.5 | [13][14] |

| β1 | Turkey Erythrocyte | [3H]dihydroalprenolol | 2.6 | [13][14] |

| β2 | Rat Lung | [3H]dihydroalprenolol | 25.4 | [13][14] |

| β2 | Frog Heart | [3H]dihydroalprenolol | 14.8 | [13][14] |

| α1 | Rat Heart | [3H]prazosin | 0.09 | [13][14] |

| α1 | Rabbit Uterus | [3H]prazosin | 0.14 | [13][14] |

| α2 | Human Platelet | [3H]dihydroergocryptine | 9.3 | [13][14] |

| α2 | Rabbit Uterus | [3H]yohimbine | 5.7 | [13][14] |

K D (Dissociation Constant): A measure of affinity; a lower K D value indicates higher binding affinity.

Signaling Pathway and Mechanism of Action

Dobutamine exerts its primary inotropic effect through the β1-adrenergic receptor signaling cascade in cardiac myocytes.[1][5][9]

-

Receptor Binding: Dobutamine binds to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR).[1]

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[1][15]

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[1][15]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP).[1][15]

-

Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP activate Protein Kinase A (PKA).[1]

-

Phosphorylation of Target Proteins: PKA phosphorylates several key intracellular proteins to modulate cardiac function:

-

L-type Calcium Channels: Phosphorylation increases calcium influx into the myocyte, directly enhancing the force of contraction (positive inotropy).[1][9]

-

Phospholamban: Phosphorylation removes its inhibitory effect on the SERCA2a pump, leading to faster reuptake of calcium into the sarcoplasmic reticulum. This accelerates myocardial relaxation (positive lusitropy).[1]

-

Troponin I: Phosphorylation decreases the sensitivity of the myofilaments to calcium, further aiding in rapid relaxation.[1]

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | 49745-95-1 [chemicalbook.com]

- 3. The pharmacology of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. droracle.ai [droracle.ai]

- 7. This compound | C18H24ClNO3 | CID 65324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dobutamine | C18H23NO3 | CID 36811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. litfl.com [litfl.com]

- 10. DOBUTAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. droracle.ai [droracle.ai]

- 12. Pharmacokinetic-pharmacodynamic relationship of dobutamine and heart rate, stroke volume and cardiac output in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. JCI - Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING [jci.org]

- 14. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

The Genesis and Synthesis of a Cardiotonic Agent: An In-depth Technical Guide to Dobutamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dobutamine (B195870) Hydrochloride is a synthetic catecholamine renowned for its potent inotropic effects, selectively targeting β1-adrenergic receptors to enhance cardiac contractility with minimal chronotropic and arrhythmogenic consequences. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of dobutamine hydrochloride. It details the seminal work of its developers, outlines a key synthetic pathway, and delves into the molecular signaling cascade responsible for its therapeutic effects. The guide also presents quantitative data on receptor binding and pharmacokinetics, along with detailed experimental protocols for its synthesis and evaluation, serving as a valuable resource for professionals in pharmacology and drug development.

Discovery and Development

Dobutamine was developed in the 1970s by Drs. Ronald R. Tuttle and Jack Mills at Eli Lilly and Company. Their research aimed to create a catecholamine analogue that could selectively increase cardiac contractility (a positive inotropic effect) without the significant increases in heart rate (chronotropic effect) and peripheral vascular resistance associated with existing agents like isoproterenol (B85558) and norepinephrine. The pioneering work of Tuttle and Mills, published in 1975, detailed the systematic structural modification of isoproterenol, leading to the identification of dobutamine as a compound with the desired pharmacological profile[1][2][3][4]. This development marked a significant advancement in the management of acute heart failure and cardiogenic shock[1][3].

Dobutamine is a racemic mixture of two stereoisomers, (+) and (-), which exhibit distinct activities at adrenergic receptors. The (+) isomer is a potent β1 agonist and an α1 antagonist, while the (-) isomer acts as an α1 agonist. The combined effect of the racemate results in a potent inotropic action primarily mediated by the β1 agonism of the (+) isomer, with the opposing α1 effects of the two isomers minimizing significant changes in blood pressure.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One notable method involves a one-step reductive amination, which avoids the need for a separate demethylation step often required in other synthetic pathways.

Experimental Protocol: One-Step Synthesis

This protocol is adapted from a patented method for the production of this compound.

Materials:

-

Dopamine (B1211576) hydrochloride

-

Platinum on carbon (Pt/C) catalyst

-

50% aqueous sodium hydroxide (B78521) solution

-

36% hydrochloric acid

-

Toluene

-

Acetone

-

Nitrogen gas

-

Hydrogen gas

Procedure:

-

Under a nitrogen atmosphere, combine 189.6 g of dopamine hydrochloride (1 mole), 189.6 g of 4-(4-hydroxyphenyl)-2-butanone (1.15 moles), 1.9 g of dry Pt/C catalyst, 5.2 ml of 50% aqueous sodium hydroxide solution, and 1140 ml of methanol in a suitable reaction vessel.

-

Replace the nitrogen atmosphere with a hydrogen atmosphere and stir the reaction mixture vigorously at 15-25°C and a pressure of 1.0 - 1.1 bar.

-

Continue the reaction until hydrogen consumption ceases (approximately 4 hours).

-

Replace the hydrogen atmosphere with nitrogen and add 9 ml of 36% hydrochloric acid to adjust the pH of the reaction mixture to below 6.

-

Filter the reaction mixture to recover the platinum catalyst.

-

Evaporate the methanol from the filtrate under reduced pressure (approximately 100 mbar) at a temperature not exceeding 100°C.

-

Dissolve the residue in 380 ml of 100% ethanol at 70°C. To this solution, add 300 ml of toluene.

-

Filter the mixture to remove any crystallized sodium chloride.

-

Add an additional 300 ml of 100% ethanol to the filtrate and cool to 15-25°C while stirring.

-

Continue stirring for 1 hour at this temperature to allow for crystallization.

-

Filter the crystalline material and wash it twice with 400 ml of acetone.

-

Dry the product to obtain this compound. The expected yield is approximately 321 g (93%), with a purity of ≥98% as determined by HPLC[5][6].

Purification:

Further purification can be achieved by recrystallization. Dissolve the obtained this compound in demineralized water at 95°C. Add sodium metabisulphite as an antioxidant, cool the solution to 50°C, and then further cool to 15-25°C with stirring for at least 8 hours. Filter the purified crystals, wash with cold water, and dry under nitrogen to yield this compound with a purity of ≥99%[5][6].

Mechanism of Action and Signaling Pathway

Dobutamine's primary therapeutic effect stems from its selective agonism at β1-adrenergic receptors, which are predominantly located in the cardiac myocytes.

Beta-1 Adrenergic Receptor Signaling Pathway

The binding of dobutamine to β1-adrenergic receptors initiates a Gs protein-coupled signaling cascade:

-

Receptor Activation: Dobutamine binds to the β1-adrenergic receptor on the surface of cardiac muscle cells.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

-

Adenylate Cyclase Activation: The activated Gαs subunit then binds to and activates adenylate cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA phosphorylates several key proteins within the cardiac myocyte, including L-type calcium channels and phospholamban.

-

Increased Calcium Influx and Contractility: Phosphorylation of L-type calcium channels increases their permeability to calcium ions, resulting in an increased influx of calcium into the cell during an action potential. This, in turn, triggers a larger release of calcium from the sarcoplasmic reticulum, leading to enhanced binding of calcium to troponin C and a stronger myocardial contraction (positive inotropy).

Caption: Dobutamine's β1-adrenergic signaling pathway.

Quantitative Data

Table 1: Receptor Binding Affinity of Dobutamine

| Receptor Subtype | Tissue Source | Radioligand | Dissociation Constant (KD) in µM |

| β1 | Rat Heart | [³H]dihydroalprenolol | 2.5 |

| Turkey Erythrocyte | [³H]dihydroalprenolol | 2.6 | |

| β2 | Frog Heart | [³H]dihydroalprenolol | 14.8 |

| Rat Lung | [³H]dihydroalprenolol | 25.4 | |

| α1 | Rat Heart | [³H]prazosin | 0.09 |

| Rabbit Uterus | [³H]prazosin | 0.14 | |

| α2 | Human Platelet | [³H]dihydroergocryptine | 9.3 |

| Rabbit Uterus | [³H]yohimbine | 5.7 |

Data from Williams RS, Bishop T. J Clin Invest. 1981;67(6):1703-1711.

Table 2: Pharmacokinetic Properties of Dobutamine

| Parameter | Value | Unit |

| Half-life | ~2 | minutes |

| Onset of Action | 1 - 2 | minutes |

| Peak Effect | ~10 | minutes |

| Volume of Distribution (Vd) | 0.2 | L/kg |

| Clearance | 90 - 115 | mL/kg/min |

Data compiled from various pharmacokinetic studies.

Key Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This generalized protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of dobutamine for adrenergic receptors.

Workflow Diagram:

Caption: Workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize tissue rich in the target receptor (e.g., rat heart for β1) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Incubation: In a series of tubes or a microplate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol for beta-receptors), and varying concentrations of unlabeled dobutamine. Include control tubes for total binding (no dobutamine) and non-specific binding (a high concentration of a non-labeled antagonist).

-

Equilibration: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding at each dobutamine concentration. Plot the specific binding as a function of the dobutamine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of dobutamine that inhibits 50% of the specific radioligand binding). Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Hemodynamic Evaluation in a Canine Model

This protocol describes a general procedure for assessing the hemodynamic effects of dobutamine in an anesthetized dog model.

Workflow Diagram:

Caption: Workflow for an in vivo hemodynamic study.

Protocol:

-

Animal Preparation: Anesthetize a healthy adult mongrel dog. Surgically implant catheters into a femoral artery for blood pressure measurement, a femoral vein for drug administration, and a pulmonary artery for measuring cardiac output (e.g., via thermodilution).

-

Instrumentation: Connect the catheters to pressure transducers and a recording system to monitor heart rate (HR), mean arterial pressure (MAP), and cardiac output (CO).

-

Baseline Measurements: Allow the animal to stabilize after instrumentation and record baseline hemodynamic parameters.

-

Dobutamine Administration: Infuse this compound intravenously at graded doses (e.g., 2.5, 5, 10, and 20 µg/kg/min). Allow several minutes at each infusion rate for the hemodynamic effects to stabilize.

-

Data Recording: Continuously record all hemodynamic parameters throughout the infusion period.

-

Data Analysis: Calculate systemic vascular resistance (SVR) from MAP and CO. Compare the hemodynamic values at each dobutamine dose to the baseline values to determine the dose-response relationship for its inotropic and vascular effects.

Conclusion

The discovery and development of this compound represent a landmark achievement in cardiovascular pharmacology, providing a selective inotropic agent that has remained a cornerstone in the treatment of acute heart failure for decades. Its synthesis has been refined to allow for efficient and high-purity production. A thorough understanding of its β1-adrenergic receptor-mediated mechanism of action is crucial for its appropriate clinical application. The experimental protocols and quantitative data presented in this guide offer a comprehensive technical resource for researchers and professionals involved in the ongoing study and development of cardiovascular drugs.

References

- 1. Can we do better than dobutamine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dobutamine: development of a new catecholamine to selectively increase cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. J Mills | 1 Publications | Related Authors [scispace.com]

- 5. US5442120A - Production of dobutamine compounds - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Pharmacological Profile of Dobutamine: A Selective Beta-1 Adrenergic Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dobutamine (B195870) is a synthetic catecholamine that acts as a potent inotropic agent, primarily utilized in the clinical management of acute heart failure and cardiogenic shock. Its therapeutic efficacy stems from its relatively selective agonist activity at beta-1 (β1) adrenergic receptors, which are predominantly located in the heart. This selectivity allows for an increase in myocardial contractility and cardiac output with comparatively modest effects on heart rate and peripheral vasculature, distinguishing it from other sympathomimetic amines like epinephrine (B1671497) and isoproterenol. This technical guide provides a comprehensive overview of the pharmacological profile of dobutamine, with a focus on its receptor selectivity, mechanism of action, and the experimental methodologies used to characterize its activity.

Receptor Binding Affinity and Selectivity

Dobutamine is a racemic mixture of two stereoisomers, (+) and (-), which exhibit distinct pharmacological properties. The overall effect of the racemic mixture is a summation of the activities of its enantiomers, resulting in a profile of a selective β1-adrenergic agonist.

The (+) isomer is a potent β1 agonist and a weak beta-2 (β2) agonist.[1][2] It also acts as a competitive alpha-1 (α1) antagonist.[1][3] In contrast, the (-) isomer is a potent α1 agonist.[1][3] The combination of these properties in the racemic mixture leads to a net effect of strong β1 agonism, with the opposing α1 effects of the two isomers (antagonism from the (+) isomer and agonism from the (-) isomer) largely canceling each other out, resulting in minimal net effect on peripheral vascular resistance at therapeutic doses.[1][4]

Quantitative analysis of dobutamine's binding affinity for various adrenergic receptor subtypes has been determined through radioligand binding assays. These studies have consistently demonstrated a higher affinity of dobutamine for β1 receptors compared to β2 receptors, and for α1 receptors over alpha-2 (α2) receptors.[5][6][7]

Quantitative Data: Dobutamine Receptor Binding Affinities

| Receptor Subtype | Tissue Source | Radioligand | Dissociation Constant (KD) in μM | Reference |

| Beta-1 (β1) | Rat Heart | [3H]dihydroalprenolol | 2.5 | [5][6][7] |

| Turkey Erythrocyte | [3H]dihydroalprenolol | 2.6 | [5][6][7] | |

| Beta-2 (β2) | Frog Heart | [3H]dihydroalprenolol | 14.8 | [5][6][7] |

| Rat Lung | [3H]dihydroalprenolol | 25.4 | [5][6][7] | |

| Alpha-1 (α1) | Rat Heart | [3H]prazosin | 0.09 | [5][6][7] |

| Rabbit Uterus | [3H]prazosin | 0.14 | [5][6][7] | |

| Alpha-2 (α2) | Human Platelet | [3H]dihydroergocryptine | 9.3 | [5][6][7] |

| Rabbit Uterus | [3H]yohimbine | 5.7 | [5][6][7] |

Mechanism of Action and Signaling Pathway

Dobutamine exerts its primary therapeutic effect through the activation of β1-adrenergic receptors on cardiac myocytes.[2][8] These receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, initiate a downstream signaling cascade.

The binding of dobutamine to the β1 receptor leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein.[8] The activated Gs protein releases its GDP and binds GTP, causing the dissociation of its α-subunit (Gαs). Gαs then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9][10]

The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2][8] PKA then phosphorylates several key intracellular proteins that regulate cardiac function:

-

L-type Calcium Channels: Phosphorylation of these channels increases calcium influx into the cardiac myocytes during the action potential, leading to enhanced myocardial contractility (positive inotropy).[2][8]

-

Phospholamban: Phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). This enhances the reuptake of calcium into the sarcoplasmic reticulum, leading to faster myocardial relaxation (positive lusitropy).[8]

-

Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.[8]

The net result of this signaling cascade is an increase in the force of myocardial contraction and an improvement in cardiac relaxation, leading to an overall enhancement of cardiac output.

Dobutamine-Induced Beta-1 Adrenergic Signaling Pathway

Caption: Dobutamine signaling cascade in cardiomyocytes.

Experimental Protocols

The characterization of dobutamine's pharmacological profile relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of dobutamine for different adrenergic receptor subtypes.

Objective: To quantify the affinity of dobutamine for β1, β2, α1, and α2 adrenergic receptors.

Materials:

-

Membrane Preparations: Tissues rich in the receptor subtype of interest (e.g., rat heart for β1, rat lung for β2, rat brain cortex for α1, human platelets for α2).

-

Radioligands: Tritiated ([3H]) selective antagonists for each receptor subtype (e.g., [3H]dihydroalprenolol for β receptors, [3H]prazosin for α1 receptors, [3H]yohimbine for α2 receptors).

-

Dobutamine Solutions: A range of concentrations of unlabeled dobutamine.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the selected tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled dobutamine.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the dobutamine concentration. The IC50 value (the concentration of dobutamine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow for a radioligand competition binding assay.

In Vivo Hemodynamic Assessment in an Animal Model

This type of study evaluates the physiological effects of dobutamine on the cardiovascular system.

Objective: To determine the in vivo effects of dobutamine on heart rate, blood pressure, cardiac output, and peripheral vascular resistance.

Animal Model: Anesthetized dogs or mice are commonly used.[1][8][11]

Materials:

-

Dobutamine for intravenous infusion.

-

Anesthetic agents (e.g., pentobarbital, isoflurane).

-

Surgical instruments for catheterization.

-

Catheters for measuring blood pressure and administering drugs.

-

Flow probe for measuring cardiac output (e.g., electromagnetic or ultrasonic).

-

Data acquisition system to record physiological parameters.

Procedure:

-

Animal Preparation: Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment. Intubate the animal and provide mechanical ventilation.

-

Instrumentation: Surgically place catheters in a femoral artery (for blood pressure measurement), a femoral vein (for drug administration), and the left ventricle (for measuring left ventricular pressure and dP/dt). Place a flow probe around the ascending aorta to measure cardiac output.

-

Baseline Measurements: Allow the animal to stabilize after surgery and record baseline hemodynamic parameters (heart rate, arterial blood pressure, left ventricular pressure, dP/dt, and cardiac output).

-

Dobutamine Infusion: Administer a continuous intravenous infusion of dobutamine at escalating doses.

-

Data Collection: Continuously record all hemodynamic parameters throughout the infusion period.

-

Data Analysis: Calculate derived parameters such as stroke volume (cardiac output / heart rate) and systemic vascular resistance (mean arterial pressure / cardiac output). Analyze the dose-response relationship for each parameter.

Conclusion

Dobutamine's pharmacological profile is characterized by its selective agonist activity at β1-adrenergic receptors, a property that underpins its clinical utility as a positive inotropic agent. This selectivity is a consequence of the unique interplay between its (+) and (-) stereoisomers. The downstream signaling cascade, mediated by cAMP and PKA, leads to increased myocardial contractility and enhanced relaxation, thereby improving cardiac output. The experimental methodologies detailed in this guide, including in vitro radioligand binding assays and in vivo hemodynamic studies, are crucial for the continued investigation and development of selective cardiovascular drugs. A thorough understanding of dobutamine's pharmacology is essential for its safe and effective use in clinical practice and for guiding future research in cardiovascular therapeutics.

References

- 1. Cardiac Stress Test Induced by Dobutamine and Monitored by Cardiac Catheterization in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. litfl.com [litfl.com]

- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 4. In vivo analysis of adrenergic receptor activity of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Selectivity of dobutamine for adrenergic receptor subtypes: in vitro analysis by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Cardiorespiratory responses to an i.v. infusion of dobutamine in the intact anaesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hemodynamic effects of dobutamine in an intact animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cellular Effects of Dobutamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dobutamine (B195870) Hydrochloride is a synthetic catecholamine widely recognized for its potent inotropic effects on the heart. It is clinically utilized in the management of acute heart failure and cardiogenic shock, as well as in cardiac stress testing.[1][2] At the cellular level, dobutamine exerts its effects primarily through the stimulation of β1-adrenergic receptors, initiating a cascade of intracellular events that culminate in enhanced myocardial contractility. This technical guide provides an in-depth overview of the in vitro cellular effects of dobutamine hydrochloride, focusing on its mechanism of action, effects on various cell types, and detailed experimental protocols for studying these phenomena.

Mechanism of Action: β1-Adrenergic Receptor-Mediated Signaling

Dobutamine's primary mechanism of action involves its agonistic activity at β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed in cardiac myocytes.[2] As a racemic mixture, dobutamine's stereoisomers exhibit distinct receptor activities. The (+)-enantiomer is a potent β1 and β2 agonist, while the (-)-enantiomer is an α1-agonist. The overall effect is a functional β1-adrenergic agonism.

The binding of dobutamine to the β1-adrenergic receptor triggers a conformational change, leading to the activation of the stimulatory G-protein, Gs. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

PKA, a key downstream effector, phosphorylates several target proteins within the cardiomyocyte, leading to:

-

Increased Myocardial Contractility (Positive Inotropy): PKA phosphorylates L-type calcium channels, increasing calcium influx into the cell. It also phosphorylates phospholamban, a protein that inhibits the sarcoplasmic reticulum Ca2+-ATPase (SERCA2). Phosphorylation of phospholamban relieves this inhibition, enhancing calcium reuptake into the sarcoplasmic reticulum (SR). This leads to a greater calcium load in the SR for subsequent release, thereby increasing the force of contraction.

-

Increased Heart Rate (Positive Chronotropy): PKA-mediated phosphorylation of proteins in the sinoatrial node increases the pacemaker current, leading to an accelerated heart rate.

-

Enhanced Myocardial Relaxation (Positive Lusitropy): The enhanced SERCA2 activity due to phospholamban phosphorylation accelerates calcium removal from the cytoplasm, leading to faster myocardial relaxation.

Quantitative Data on Receptor Binding

The affinity of dobutamine and its stereoisomers for different adrenergic receptors has been determined through radioligand binding assays. This data is crucial for understanding its pharmacological profile.

| Receptor Subtype | Ligand | Tissue Source | Dobutamine Ki (μM) | Reference |

| β1-Adrenergic | [3H]Dihydroalprenolol | Rat Heart | 2.5 | [3] |

| β2-Adrenergic | [3H]Dihydroalprenolol | Rat Lung | 25.4 | [3] |

| α1-Adrenergic | [3H]Prazosin | Rat Heart | 0.09 | [3] |

| α2-Adrenergic | [3H]Yohimbine | Rabbit Uterus | 5.7 | [3] |

| Stereoisomer | Receptor Activity | Functional Effect |

| (+)-Dobutamine | Potent β1 and β2 agonist | Positive inotropic and chronotropic effects |

| (-)-Dobutamine | Potent α1 agonist | Vasoconstriction |

Cellular Effects on Different Cell Types

Cardiomyocytes

The primary cellular target of dobutamine is the cardiomyocyte. In vitro studies on isolated cardiomyocytes have demonstrated:

-

Increased Contractility: Dobutamine treatment leads to a dose-dependent increase in the amplitude and velocity of cardiomyocyte contraction. This can be quantified by measuring changes in cell shortening or sarcomere length.[4]

-

Altered Calcium Transients: Dobutamine enhances the amplitude of the intracellular calcium transient and accelerates its decay, consistent with increased calcium influx and enhanced SERCA2 activity.[4]

-

Apoptosis: While beneficial at therapeutic concentrations, prolonged or high-dose exposure to dobutamine can induce apoptosis in cardiomyocytes, a process that can be evaluated using TUNEL or Annexin V staining.

Cardiac Fibroblasts

Cardiac fibroblasts play a critical role in cardiac remodeling. In vitro studies have shown that dobutamine can influence their function:

-

Proliferation: Dobutamine can modulate cardiac fibroblast proliferation, an effect that can be assessed using assays such as BrdU incorporation or direct cell counting.

-

Collagen Synthesis: The impact of dobutamine on collagen production by cardiac fibroblasts can be quantified using methods like Sirius Red staining.

Vascular Smooth Muscle Cells

Dobutamine's effects on vascular smooth muscle cells contribute to its overall hemodynamic profile. In vitro studies have revealed:

-

Vasodilation/Vasoconstriction: Depending on the specific adrenergic receptor subtype expressed (α1 vs. β2), dobutamine can induce either contraction or relaxation of vascular smooth muscle cells. This can be measured in isolated arterial rings or through cell-based contraction assays.

-

Migration: Dobutamine may influence vascular smooth muscle cell migration, a key process in vascular remodeling. This can be studied using assays like the Boyden chamber assay.[5][6]

Lymphocytes

Interestingly, dobutamine has also been shown to have effects on immune cells. In vitro studies with lymphocytes have demonstrated:

-

Apoptosis: Dobutamine can induce apoptosis in lymphocytes, an effect that can be quantified using flow cytometry-based assays like Annexin V staining.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to study the cellular effects of this compound.

Cardiomyocyte Contractility and Calcium Transient Measurement

Objective: To simultaneously measure cardiomyocyte contraction (cell shortening) and intracellular calcium transients in response to dobutamine.

Materials:

-

Isolated adult ventricular cardiomyocytes

-

Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 glucose; pH 7.4)

-

Fura-2 AM (acetoxymethyl ester)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

IonOptix MyoCam-S system or similar for simultaneous measurement of cell length and fluorescence

-

Perfusion system

Protocol:

-

Cell Preparation:

-

Isolate ventricular cardiomyocytes from adult rats or mice using established enzymatic digestion protocols.

-

Resuspend isolated myocytes in Tyrode's solution.

-

Load cells with 1-5 µM Fura-2 AM for 15-20 minutes at room temperature in the dark.

-

Wash the cells twice with Tyrode's solution to remove excess Fura-2 AM and allow for de-esterification.

-

-

Experimental Setup:

-

Place a coverslip with Fura-2-loaded cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with the IonOptix system.

-

Continuously perfuse the cells with Tyrode's solution at 37°C.

-

-

Data Acquisition:

-

Electrically stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

-

Record baseline data for cell shortening and Fura-2 fluorescence ratio (340/380 nm excitation, 510 nm emission) for a stable period.

-

Switch the perfusion to Tyrode's solution containing the desired concentration of dobutamine (e.g., 10 nM to 10 µM).

-

Record the cellular response to dobutamine until a steady-state is reached.

-

-

Data Analysis:

-

Analyze the recorded traces to determine parameters such as:

-

Contractility: Amplitude of cell shortening, maximal velocity of shortening (+dL/dt), and maximal velocity of relengthening (-dL/dt).

-

Calcium Transient: Peak systolic calcium, diastolic calcium, and the time constant of calcium transient decay (tau).

-

-

cAMP Accumulation Assay (ELISA)

Objective: To quantify the intracellular accumulation of cAMP in response to dobutamine stimulation.

Materials:

-

Cultured neonatal rat ventricular myocytes or other suitable cardiac cell line

-

Cell culture medium

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

cAMP ELISA kit

-

Cell lysis buffer

-

Microplate reader

Protocol:

-

Cell Culture and Treatment:

-

Plate cardiomyocytes in a multi-well plate and culture until confluent.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Stimulate the cells with various concentrations of dobutamine for a defined period (e.g., 10-15 minutes).

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells with the lysis buffer provided in the ELISA kit.

-

-

ELISA Procedure:

-

Follow the manufacturer's instructions for the cAMP ELISA kit. This typically involves:

-

Adding cell lysates and standards to the wells of the ELISA plate coated with a cAMP capture antibody.

-

Adding a cAMP-HRP conjugate.

-

Incubating the plate.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the known concentrations of cAMP standards.

-

Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.

-

PKA Activation Assay (Western Blot for Phospho-Substrates)

Objective: To assess the activation of PKA by detecting the phosphorylation of its downstream substrates.

Materials:

-

Cultured cardiomyocytes

-

This compound

-

Cell lysis buffer containing phosphatase and protease inhibitors

-

Primary antibodies against a PKA substrate (e.g., phospho-phospholamban Ser16) and the total protein

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescence detection system

Protocol:

-

Cell Treatment and Lysis:

-

Treat cultured cardiomyocytes with dobutamine as described for the cAMP assay.

-

Lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against the phosphorylated PKA substrate overnight at 4°C.[7]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.[7]

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against the total protein as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the total protein for each sample.

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Objective: To quantify dobutamine-induced apoptosis and necrosis in a cell population.

Materials:

-

Lymphocytes or cardiomyocytes

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Treat cells with dobutamine at various concentrations and for different time points.

-

Include an untreated control group.

-

-

Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

Use appropriate compensation settings for FITC and PI channels.

-

-

Data Analysis:

-

Gate the cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Quantify the percentage of cells in each quadrant.

-

Conclusion

This technical guide provides a comprehensive overview of the in vitro cellular effects of this compound, with a focus on its mechanism of action and detailed experimental protocols. The provided methodologies serve as a foundation for researchers to investigate the multifaceted effects of dobutamine on various cell types relevant to the cardiovascular system. A thorough understanding of these cellular mechanisms is paramount for the continued development and optimized clinical application of this important therapeutic agent. Further research focusing on the long-term cellular adaptations to dobutamine and its effects on non-cardiac cell types will continue to refine our understanding of its complete pharmacological profile.

References

- 1. A Microwell Cell Capture Device Reveals Variable Response to Dobutamine in Isolated Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

The Dawn of a New Inotrope: An In-depth Technical Guide to the Early Research on the Hemodynamic Effects of Dobutamine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the foundational preclinical and clinical research that introduced dobutamine (B195870) as a novel inotropic agent. We delve into the seminal studies that defined its hemodynamic profile, detailing the experimental methodologies, presenting the quantitative outcomes in structured formats, and visualizing the core mechanistic pathways and experimental workflows.

Introduction: The Quest for a Selective Inotrope

In the early 1970s, the therapeutic landscape for acute heart failure was limited. Existing catecholamines like isoproterenol (B85558) and norepinephrine, while potent, were often accompanied by undesirable side effects such as significant increases in heart rate, arrhythmogenesis, and peripheral vascular resistance[1][2]. This created a clinical need for an agent that could selectively augment myocardial contractility without pronounced chronotropic or vascular effects. The development of dobutamine by Tuttle and Mills at Lilly Research Laboratories was a direct response to this need, born from a systematic modification of the isoproterenol structure[2][3]. Their work, culminating in the seminal 1975 paper, "Dobutamine: development of a new catecholamine to selectively increase cardiac contractility," laid the groundwork for a new era in the management of low-output cardiac states[2][3].

Mechanism of Action: A Tale of Two Isomers and Receptor Selectivity

Dobutamine is a synthetic catecholamine administered as a racemic mixture of two stereoisomers, (+) and (-). This racemic nature is central to its unique pharmacological profile. The (+) isomer is a potent β1 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist. The integrated effect is a powerful inotropic action mediated primarily by the β1 agonism of the (+) isomer, with the opposing α1 effects of the two isomers resulting in a minimal net effect on peripheral vascular resistance at therapeutic doses.

Signaling Pathway

Dobutamine's primary hemodynamic effects are initiated by its binding to β1-adrenergic receptors on cardiac myocytes. This interaction triggers a cascade of intracellular events designed to increase the force of contraction.

References

The Role of Dobutamine in Cardiac Stress Testing: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the use of dobutamine (B195870) in cardiac stress testing research. Tailored for researchers, scientists, and drug development professionals, this document details the core principles of dobutamine stress testing, its mechanism of action, comprehensive experimental protocols, and quantitative physiological responses.

Introduction: The Clinical and Research Imperative for Pharmacological Stress Testing

Cardiac stress testing is a cornerstone in the diagnosis and risk stratification of cardiovascular diseases, particularly coronary artery disease (CAD). While exercise is the most physiological stressor, a significant portion of the patient population is unable to perform adequate physical exertion due to various comorbidities.[1][2] Pharmacological agents that mimic the cardiovascular effects of exercise are therefore indispensable. Dobutamine, a synthetic catecholamine, has emerged as a key pharmacological stressor, particularly for stress echocardiography, due to its robust inotropic and chronotropic effects on the heart.[2][3] This guide will explore the multifaceted role of dobutamine in cardiac stress testing research, from its fundamental molecular interactions to its application in clinical and preclinical studies.

Mechanism of Action: The Sympathomimetic Effects of Dobutamine

Dobutamine primarily exerts its effects through the stimulation of β1-adrenergic receptors in the heart, with some minor activity on β2- and α1-adrenergic receptors.[4][5] It is a racemic mixture of two stereoisomers: the (+) isomer is a potent β1 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist.[4] The net effect is a powerful increase in myocardial contractility (positive inotropy) and heart rate (positive chronotropy), which elevates myocardial oxygen demand and can unmask areas of ischemia in the presence of coronary artery stenosis.[3][6]

The β1-Adrenergic Signaling Cascade

The binding of dobutamine to β1-adrenergic receptors on cardiomyocytes initiates a well-defined signaling cascade. This G-protein coupled receptor (GPCR) activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][7] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several key intracellular proteins, including L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, respectively. This surge in intracellular calcium availability directly augments myocardial contractility.[4]

References

The Development of Dobutamine: A Technical Guide to a Selective Inotropic Agent for Cardiac Decompensation

Introduction

Acute cardiac decompensation, a condition characterized by the heart's diminished ability to maintain adequate circulation, necessitated the development of therapeutic agents capable of selectively augmenting myocardial contractility without inducing detrimental side effects such as excessive tachycardia or vasoconstriction. Before the 1970s, the available catecholamines like isoproterenol (B85558) and norepinephrine (B1679862) offered potent inotropic support but were limited by their non-selective actions on the adrenergic system. This whitepaper provides an in-depth technical overview of the historical development of dobutamine (B195870), a synthetic catecholamine engineered to overcome these limitations, from its rational design and preclinical evaluation to its foundational clinical trials.

The Rationale and Discovery of Dobutamine

The development of dobutamine was a landmark example of "intelligent drug design" undertaken by Drs. Ronald Tuttle and Jack Mills at Eli Lilly and Company, culminating in their seminal 1975 publication.[1][2] The primary goal was to create a molecule that selectively stimulates cardiac contractility (a positive inotropic effect) with minimal impact on heart rate (chronotropic effect) and peripheral vasculature.[1][2]

The starting point for their research was the structure of isoproterenol, a potent but non-selective β-agonist known for causing significant tachycardia. Tuttle and Mills systematically modified the isoproterenol structure, particularly the amine substituent, hypothesizing that a bulky aromatic group on the nitrogen atom could confer β1-receptor selectivity. This structural alteration was designed to sterically hinder interaction with β2 and α receptors, thereby isolating the desired cardiac effects.[1] This systematic approach led to the synthesis of dobutamine, a racemic mixture of (+) and (-) enantiomers with a unique pharmacological profile.

Preclinical Development and Evaluation

The initial evaluation of dobutamine involved a series of rigorous preclinical experiments, primarily in canine models, to characterize its pharmacodynamic effects and compare them against existing catecholamines.[1]

Experimental Protocols

The preclinical studies employed anesthetized mongrel dogs to assess the cardiovascular effects of intravenously administered catecholamines. A representative experimental protocol is detailed below.

Anesthetized Dog Model Protocol:

-

Animal Preparation: Mongrel dogs were anesthetized, typically with an agent like pentobarbital, and instrumented for comprehensive hemodynamic monitoring.

-

Instrumentation and Measurement:

-

A strain-gauge arch was sutured to the right ventricular myocardium to measure contractile force.

-

A catheter was placed in the femoral artery to monitor systemic blood pressure.

-

Heart rate was derived from the arterial pressure tracing.

-

Cardiac output was determined in some experiments, often in models of induced heart failure.

-

-

Drug Administration: Dobutamine, isoproterenol, epinephrine, and norepinephrine were administered via intravenous infusion at varying doses to establish dose-response curves.

-

Experimental Model of Heart Failure: To test efficacy in a relevant disease state, a model of low-output heart failure was induced in some dogs, followed by the administration of the test agents to assess their ability to restore cardiac function.[1][3]

Preclinical Quantitative Data

The preclinical studies demonstrated dobutamine's unique profile. It produced a dose-dependent increase in myocardial contractility that was comparable in efficacy to epinephrine.[1][2] However, at equivalent inotropic doses, dobutamine exhibited significantly less chronotropic activity than isoproterenol and lacked the potent vasoconstrictor effects of norepinephrine.[1][2] In canine models of experimentally induced heart failure, dobutamine effectively increased cardiac output and restored arterial pressure with only a slight reduction in peripheral resistance.[1]

| Parameter | Dobutamine | Isoproterenol | Norepinephrine |

| Myocardial Contractility | Strong, dose-dependent increase | Strong increase | Moderate increase |

| Heart Rate (at equivalent inotropic doses) | Minimal increase (<25% of Isoproterenol) | Marked tachycardia | Variable, often reflex bradycardia |

| Systemic Blood Pressure | Slight increase or no change | Decrease | Marked increase |

| Total Peripheral Resistance | Slight decrease | Marked decrease | Marked increase |

| Arrhythmogenic Potential (in ischemic models) | Low | High | High |

Table 1: Comparative Effects of Catecholamines in Preclinical Canine Models. Data synthesized from Tuttle & Mills (1975).[1]

Preclinical Experimental Workflow

The logical flow of the preclinical evaluation was designed to first characterize the drug's fundamental properties and then test its performance in a disease model.

Mechanism of Action: A Tale of Two Isomers

Dobutamine's clinical effects are the result of its interaction with adrenergic receptors, primarily β1-receptors in cardiac myocytes.[4] The administered drug is a racemic mixture, and each stereoisomer possesses distinct activities that contribute to the overall therapeutic profile.

-

The (+) Isomer: Acts as a potent β1-agonist and a competitive α1-antagonist.

-

The (-) Isomer: Is an α1-agonist.

The combined effect is a powerful stimulation of β1 receptors, leading to the desired increase in contractility. The opposing α1-agonist and α1-antagonist effects largely cancel each other out in the peripheral vasculature, resulting in minimal net change in systemic vascular resistance.

Intracellular Signaling Pathway

The binding of dobutamine to the β1-adrenergic receptor on a cardiac myocyte initiates a well-defined signaling cascade.

-

Receptor Activation: Dobutamine binds to the β1-receptor.

-

G-Protein Activation: The receptor activates a stimulatory G-protein (Gs).

-

Adenylate Cyclase Activation: The Gs protein activates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase converts ATP into cyclic AMP (cAMP), the second messenger.

-

PKA Activation: cAMP activates Protein Kinase A (PKA).

-

Phosphorylation & Calcium Influx: PKA phosphorylates L-type calcium channels, increasing calcium influx into the cell. This triggers further calcium release from the sarcoplasmic reticulum, leading to enhanced myocardial contraction.

Early Clinical Trials in Cardiac Decompensation

Following the promising preclinical data, dobutamine was advanced into clinical trials in the mid-1970s to evaluate its safety and efficacy in patients with severe congestive heart failure.

Experimental Protocols